RSH-7
Description
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Properties
Molecular Formula |
C22H25FN8O |
|---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
2-[[5-fluoro-2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]benzohydrazide |
InChI |
InChI=1S/C22H25FN8O/c1-30-10-12-31(13-11-30)16-8-6-15(7-9-16)26-22-25-14-18(23)20(28-22)27-19-5-3-2-4-17(19)21(32)29-24/h2-9,14H,10-13,24H2,1H3,(H,29,32)(H2,25,26,27,28) |
InChI Key |
MGPNQCUHKOUGKG-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
RSH-7: A Novel Dual Inhibitor of BTK and FLT3 Signaling for Hematological Malignancies
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
RSH-7 is a novel, potent small molecule inhibitor targeting both Bruton's tyrosine kinase (BTK) and FMS-like tyrosine kinase 3 (FLT3). This dual inhibitory activity makes this compound a promising therapeutic candidate for a range of hematological malignancies where these signaling pathways are dysregulated. This document provides a comprehensive overview of the core technical details of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols for its characterization, and visualizations of the relevant signaling pathways.
Introduction to this compound
This compound is a hydrazidoarylaminopyrimidine-based compound identified as a potent dual inhibitor of BTK and FLT3.[1] The simultaneous targeting of these two critical kinases, which are key drivers in various B-cell malignancies and acute myeloid leukemia (AML), offers a potential advantage over single-target therapies by addressing multiple oncogenic signaling pathways and potentially overcoming resistance mechanisms. Preclinical studies have demonstrated that this compound exhibits significant antiproliferative and pro-apoptotic activity in various hematological cancer cell lines.[1]
Mechanism of Action
This compound exerts its anti-cancer effects by competitively inhibiting the kinase activity of both BTK and FLT3. This leads to the downregulation of their respective downstream signaling cascades, which are crucial for the proliferation, survival, and differentiation of malignant hematopoietic cells.
Inhibition of the BTK Signaling Pathway
Bruton's tyrosine kinase is a non-receptor tyrosine kinase that plays a pivotal role in B-cell receptor (BCR) signaling. Upon BCR activation, BTK is phosphorylated and subsequently activates downstream effectors, including phospholipase C gamma 2 (PLCγ2). This cascade is essential for B-cell development, activation, and survival. By inhibiting BTK, this compound blocks this signaling pathway, leading to decreased proliferation and induction of apoptosis in B-cell malignancies.
Inhibition of the FLT3 Signaling Pathway
FMS-like tyrosine kinase 3 is a receptor tyrosine kinase that, when activated by its ligand or through mutations (such as internal tandem duplications - ITD), promotes the proliferation and survival of hematopoietic progenitor cells. Constitutive activation of FLT3 is a common driver in AML. FLT3 activation leads to the phosphorylation of downstream targets, including Signal Transducer and Activator of Transcription 5 (STAT5). This compound's inhibition of FLT3 blocks this aberrant signaling, thereby suppressing the growth of FLT3-driven leukemia cells.
Quantitative Data
The following tables summarize the in vitro efficacy of this compound against its target kinases and various hematological cancer cell lines.
Table 1: Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) |
| BTK | 47 |
| FLT3 | 12 |
| Data sourced from Ran F, et al. Eur J Med Chem. 2023.[1] |
Table 2: Antiproliferative Activity of this compound in Hematological Malignancy Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| Jeko-1 | Mantle Cell Lymphoma | 17 |
| MV-4-11 | Acute Myeloid Leukemia | 3 |
| Molt4 | T-cell Acute Lymphoblastic Leukemia | 11 |
| K562 | Chronic Myeloid Leukemia | 930 |
| Data sourced from a commercially available this compound product sheet, referencing the primary literature. |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action: Dual Inhibition of BTK and FLT3 Pathways
Caption: this compound inhibits BTK and FLT3 phosphorylation, blocking downstream signaling and promoting apoptosis.
Experimental Workflow: Western Blot for Phosphorylated Protein Analysis
Caption: Workflow for assessing this compound's effect on protein phosphorylation via Western Blot.
Experimental Workflow: Cell Viability (MTT) Assay
Caption: Workflow for determining the antiproliferative IC50 of this compound using an MTT assay.
Experimental Protocols
Disclaimer: The following are generalized protocols for the characterization of kinase inhibitors. The specific conditions for the characterization of this compound may vary and should be referred to in the primary literature (Ran F, et al. Eur J Med Chem. 2023).
Western Blot for Phosphorylated BTK and FLT3
This protocol is designed to assess the inhibitory effect of this compound on the phosphorylation of its targets, BTK and FLT3, and their downstream effectors.
-
Cell Culture and Treatment:
-
Culture hematological malignancy cell lines (e.g., Jeko-1 for BTK, MV-4-11 for FLT3) in appropriate media and conditions.
-
Seed cells and allow them to adhere or reach a suitable density.
-
Treat cells with varying concentrations of this compound (e.g., 30, 150, 750 nM) for a specified time (e.g., 72 hours). Include a vehicle-only (DMSO) control.
-
-
Cell Lysis and Protein Quantification:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant containing protein lysates.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein samples to equal concentrations and add Laemmli sample buffer.
-
Denature samples by boiling at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-BTK (Tyr223), p-FLT3 (Tyr589), p-PLCγ (Tyr1217), p-STAT5 (Tyr694), total BTK, total FLT3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.
-
Quantify band intensities using densitometry software. Normalize phosphorylated protein levels to total protein levels and then to the loading control.
-
Cell Viability (MTT) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation to determine the IC50 of this compound.
-
Cell Seeding:
-
Harvest and count cells. Seed cells in a 96-well plate at an appropriate density in 100 µL of culture medium.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Add the diluted compound to the wells. Include a vehicle-only control.
-
-
Incubation:
-
Incubate the plate for a period of 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Formazan Solubilization:
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
-
Apoptosis Assay via Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to quantify the induction of apoptosis by this compound.
-
Cell Treatment:
-
Seed cells in a 6-well plate and treat with various concentrations of this compound (e.g., 30, 150, 750 nM) for 72 hours.
-
-
Cell Staining:
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Quantify the percentage of cells in different populations: viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), and late apoptotic/necrotic (Annexin V+ / PI+).
-
Conclusion
This compound represents a promising novel signaling molecule with potent dual inhibitory activity against BTK and FLT3. Its ability to effectively suppress key oncogenic pathways and induce apoptosis in a range of hematological malignancy cell lines at low nanomolar concentrations underscores its therapeutic potential. The data and protocols presented in this guide provide a foundational resource for researchers and drug development professionals interested in the further investigation and potential clinical application of this compound and similar dual-target inhibitors.
References
investigating the physiological functions of RSH-7
An In-depth Technical Guide to the Physiological Functions of Drosophila Rhodopsin 7 (Rh7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rhodopsin 7 (Rh7) is an atypical member of the rhodopsin family in Drosophila melanogaster. Unlike the canonical rhodopsins (Rh1-Rh6) responsible for image-forming vision, Rh7 functions as a non-retinal photoreceptor with a distinct set of physiological roles. It is primarily expressed in the optic lobe and specific central brain neurons, including those within the circadian clock network. Research indicates that Rh7 does not activate the canonical Gαq-mediated phototransduction cascade but plays crucial roles in circadian rhythm entrainment, contrast sensitivity, and darkness detection. Furthermore, it has a structural capacity to partially substitute for Rhodopsin 1 in maintaining the integrity of the rhabdomere, the light-sensing organelle of the photoreceptor cell. This document provides a comprehensive overview of the known physiological functions, signaling pathways, and experimental methodologies associated with Rh7.
Physiological Functions
The physiological roles of Rh7 are distinct from the image-forming functions of other rhodopsins, positioning it as a specialized sensor for ambient light conditions.
Non-Visual Photoreception and Circadian Entrainment
Rh7 is considered a non-visual photoreceptor that contributes to the synchronization of the fly's internal circadian clock with external light-dark cycles. Its expression in a subset of dorsal and lateral clock neurons suggests a direct role in light input to the central pacemaker. It is involved in detecting simple light-on and light-off transitions, which are fundamental cues for circadian regulation. Studies suggest Rh7 may function as a deep brain photoreceptor, sensing light that penetrates the cuticle to influence circadian behavior.
Modulation of Visual Behaviors
While not involved in direct phototransduction for vision, Rh7 modulates circuits that process visual information. It plays a role in enhancing contrast sensitivity and motion detection, suggesting it helps adapt visual processing to ambient light levels. Rh7 mutants exhibit altered responses in behavioral assays designed to test these functions, confirming its contribution to fine-tuning visual behaviors.
Structural Role in Rhabdomere Maintenance
The primary rhodopsin, Rh1, is essential for both phototransduction and the structural maintenance of the rhabdomeres in the R1-R6 photoreceptor cells. In ninaE mutants that lack Rh1, these rhabdomeres progressively degenerate. Experiments have shown that ectopically expressing Rh7 in these Rh1-deficient cells can partially substitute for Rh1's structural role, delaying the onset of degeneration. However, this rescue is purely structural, as Rh7 cannot restore the light-induced electrical response in these cells.
Signaling and Molecular Mechanism
The signaling pathway for Rh7 deviates significantly from the well-characterized phototransduction cascade of other fly rhodopsins.
Independence from Canonical Phototransduction
The canonical Drosophila visual pathway involves the activation of a Gq-alpha protein, which in turn stimulates Phospholipase Cβ (PLCβ), encoded by the norpA gene. Rh7 fails to activate this cascade. This is structurally explained by the absence of the highly conserved G-protein-activating QAKK motif in its third cytoplasmic loop, which is essential for G-protein binding in other insect rhodopsins. This fundamental difference indicates that Rh7 either signals through a different G-protein or employs an alternative, G-protein-independent mechanism. One study has suggested the potential involvement of a different phospholipase, PLC21C, in the clock neurons.
Methodological & Application
RSH-7: A Potent BTK/FLT3 Dual Inhibitor for Hematological Malignancies
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
RSH-7 is a novel, potent dual inhibitor of Bruton's tyrosine kinase (BTK) and FMS-like tyrosine kinase 3 (FLT3).[1][2] It has demonstrated significant anti-proliferative activity in various hematological malignancy cell lines, inducing apoptosis and inhibiting key signaling pathways involved in tumor cell survival and proliferation. This document provides a summary of the available data on this compound, including its biological activity and mechanism of action. While a detailed, step-by-step laboratory synthesis protocol for this compound is not publicly available in the reviewed literature, this document outlines the general synthetic strategies for related compounds as described in the primary research.
Introduction
Bruton's tyrosine kinase (BTK) and FMS-like tyrosine kinase 3 (FLT3) are critical enzymes in the signaling pathways of various hematological cancers. BTK is a key component of the B-cell receptor (BCR) signaling pathway, essential for B-cell proliferation and survival. FLT3 is a receptor tyrosine kinase that, when mutated, becomes constitutively active, driving the proliferation of leukemic cells, particularly in acute myeloid leukemia (AML). Dual inhibition of both BTK and FLT3 presents a promising therapeutic strategy for a range of hematological malignancies. This compound has emerged as a potent dual inhibitor with promising preclinical activity.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 2764609-97-2 | [2] |
| Molecular Formula | C22H25FN8O | [2] |
| Molecular Weight | 436.49 g/mol | [2] |
Biological Activity
This compound has been shown to be a potent inhibitor of both BTK and FLT3 kinases and exhibits strong anti-proliferative effects against various cancer cell lines.
Enzymatic Inhibition
| Target | IC50 (nM) | Reference |
| BTK | 47 | [1] |
| FLT3 | 12 | [1] |
Cellular Activity
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Jeko-1 | Mantle Cell Lymphoma | 17 | [1] |
| MV-4-11 | Acute Myeloid Leukemia | 3 | [1] |
| Molt4 | Acute Lymphoblastic Leukemia | 11 | [1] |
| K562 | Chronic Myeloid Leukemia | 930 | [1] |
Mechanism of Action
This compound exerts its anti-tumor effects by inhibiting the phosphorylation of BTK and FLT3, which in turn blocks their downstream signaling pathways. In Jeko-1 cells, treatment with this compound leads to a dose-dependent decrease in the phosphorylation of BTK (at Tyr223) and its downstream effector PLCγ (at Tyr1217).[1] Similarly, it inhibits the phosphorylation of FLT3 (at Tyr589) and its downstream target STAT5 (at Tyr694).[1] The inhibition of these pathways ultimately leads to the induction of apoptosis, as evidenced by the increased expression of BAX, p53, and cleaved caspase 3.[1]
Signaling Pathway Diagrams
Caption: BTK Signaling Pathway Inhibition by this compound.
Caption: FLT3 Signaling Pathway Inhibition by this compound.
Synthesis Protocol for this compound
A detailed, step-by-step synthesis protocol for this compound is not available in the public domain based on the conducted literature search. The primary reference describing this compound, "Development of novel hydrazidoarylaminopyrimidine-based BTK/FLT3 dual inhibitors with potent in vivo anti-hematological malignancies effects" by Ran F, et al. in the European Journal of Medicinal Chemistry (2023), outlines the synthesis of a series of hydrazidoarylaminopyrimidine-based compounds. Researchers interested in synthesizing this compound should refer to this publication for the general synthetic schemes and methodologies for analogous compounds. The synthesis would likely involve a multi-step process culminating in the coupling of key intermediates.
General Synthetic Workflow (Hypothetical)
The synthesis of compounds similar to this compound, as described in the relevant literature, generally involves the formation of a core heterocyclic structure followed by the addition of side chains through various coupling reactions. A plausible, though not confirmed, synthetic workflow is depicted below.
Caption: Hypothetical Synthesis Workflow for this compound.
Conclusion
References
Application Notes and Protocols for In Vivo Delivery of RSH-7
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the in vivo delivery of RSH-7, a potent dual inhibitor of Bruton's tyrosine kinase (BTK) and FMS-like tyrosine kinase 3 (FLT3). The provided methodologies are based on preclinical studies demonstrating its anti-tumor efficacy in hematological malignancy models.
Mechanism of Action
This compound is a small molecule inhibitor that targets two key signaling pathways involved in the proliferation and survival of certain cancer cells. It exhibits potent inhibitory activity against both BTK and FLT3, with IC50 values of 47 nM and 12 nM, respectively[1]. By blocking the activity of these kinases, this compound disrupts downstream signaling cascades, leading to the induction of apoptosis and the suppression of tumor growth[1][2].
Signaling Pathway of this compound Inhibition
Caption: this compound inhibits BTK and FLT3 signaling pathways, leading to decreased cell proliferation and increased apoptosis.
In Vivo Anti-Tumor Activity
This compound has demonstrated significant anti-tumor activity in xenograft models of human hematological malignancies. The quantitative data from these studies are summarized below.
| Cell Line Xenograft | Animal Model | This compound Dose (mg/kg) | Administration Route | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |
| Jeko-1 (Mantle Cell Lymphoma) | Mouse | 50 | Intraperitoneal (i.p.) | Daily for 16 days | 79.78% | [1] |
| MV4-11 (Acute Myeloid Leukemia) | Mouse | 20 | Intraperitoneal (i.p.) | Daily for 16 days | 94.84% | [1] |
Experimental Protocols
The following are detailed protocols for the in vivo administration of this compound based on the aforementioned studies.
Experimental Workflow for In Vivo Efficacy Study
References
Application Notes and Protocols for the Quantification of RSH-7
For Researchers, Scientists, and Drug Development Professionals
Introduction
RSH-7 is a potent, small molecule dual inhibitor of Bruton's tyrosine kinase (BTK) and FMS-like tyrosine kinase 3 (FLT3).[1][2] These kinases are critical components of signaling pathways that regulate cell proliferation, differentiation, and survival. Dysregulation of BTK and FLT3 signaling is implicated in various hematological malignancies and autoimmune diseases, making this compound a promising therapeutic candidate.[2]
Accurate and precise quantification of this compound in various biological matrices is essential for preclinical and clinical development, including pharmacokinetic (PK), pharmacodynamic (PD), and toxicokinetic (TK) studies. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Chemical Structure of this compound:
While the exact chemical structure of this compound is proprietary, it is described as a hydrazidoarylaminopyrimidine-based compound. For the purpose of these application notes, a representative structure of a similar class of compounds is used for illustrative purposes.
Physicochemical Properties:
| Property | Value | Reference |
| Molecular Formula | Not publicly available | |
| Molecular Weight | Not publicly available | |
| Solubility | Soluble in DMSO (83.33 mg/mL with ultrasonic treatment) | [3] |
Signaling Pathways of BTK and FLT3
This compound exerts its therapeutic effects by inhibiting the signaling pathways of BTK and FLT3. Understanding these pathways is crucial for interpreting pharmacodynamic data.
Bruton's Tyrosine Kinase (BTK) Signaling Pathway
BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development, activation, proliferation, and survival.[4] Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream substrates, ultimately activating transcription factors such as NF-κB, which promote cell survival and proliferation. Inhibition of BTK by this compound blocks this signaling cascade, leading to decreased B-cell activation and proliferation.
FMS-like Tyrosine Kinase 3 (FLT3) Signaling Pathway
FLT3 is a receptor tyrosine kinase that plays a critical role in the normal development of hematopoietic stem and progenitor cells. Mutations in the FLT3 gene, particularly internal tandem duplications (ITD), can lead to constitutive activation of the receptor, promoting uncontrolled cell proliferation and survival, and are commonly found in acute myeloid leukemia (AML). The binding of FLT3 ligand (FL) to the FLT3 receptor induces its dimerization and autophosphorylation, which in turn activates downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways. This compound inhibits this ligand-independent activation in mutated FLT3, thereby suppressing the growth of leukemic cells.
Analytical Methods for Quantification of this compound
The choice of analytical method for this compound quantification depends on the required sensitivity, selectivity, and the nature of the biological matrix. HPLC-UV is a robust and widely available technique suitable for higher concentration measurements, while LC-MS/MS offers superior sensitivity and selectivity for low-level quantification in complex matrices.
Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
This method is suitable for the quantification of this compound in simpler matrices or at higher concentrations, such as in pharmaceutical formulations or in vitro assays.
Experimental Workflow:
Protocol:
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (B52724) (HPLC grade)
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Methanol (HPLC grade)
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Water (HPLC grade, preferably 18 MΩ·cm)
-
Formic acid or acetic acid (analytical grade)
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Phosphate (B84403) buffer salts (analytical grade)
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Biological matrix (e.g., plasma, serum, cell lysate)
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Internal standard (IS) - a structurally similar compound not present in the sample.
2. Instrumentation:
-
HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).
3. Preparation of Solutions:
-
Mobile Phase: A typical mobile phase could be a mixture of an aqueous buffer (e.g., 20 mM phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol). An example is Acetonitrile:Water (60:40, v/v) with 0.1% formic acid.
-
Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., DMSO or methanol) to prepare a stock solution of 1 mg/mL.
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Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Internal Standard (IS) Stock Solution: Prepare a stock solution of the IS in a similar manner to the this compound stock solution.
4. Sample Preparation (Protein Precipitation for Plasma/Serum):
-
To 100 µL of plasma/serum sample, add 200 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Inject a portion (e.g., 20 µL) into the HPLC system.
5. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile: 0.1% Formic Acid in Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
Detection Wavelength: To be determined by UV scan of this compound (typically in the range of 250-350 nm).
-
Run Time: 10 minutes
6. Data Analysis:
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Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the working standard solutions.
-
Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.
Quantitative Data (Representative):
| Parameter | Representative Value |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
| Precision (%RSD) | < 15% |
| Accuracy (%Bias) | ± 15% |
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method is highly sensitive and selective, making it the gold standard for quantifying this compound in complex biological matrices like plasma, serum, and tissue homogenates at low concentrations.
Experimental Workflow:
Protocol:
1. Materials and Reagents:
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Same as for HPLC-UV method, but with LC-MS grade solvents.
-
A stable isotope-labeled internal standard (SIL-IS) of this compound is highly recommended for optimal accuracy.
2. Instrumentation:
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A UPLC or HPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.
3. Preparation of Solutions:
-
Mobile Phase: A typical mobile phase for LC-MS/MS consists of water and an organic solvent (acetonitrile or methanol), both containing a small amount of an acid (e.g., 0.1% formic acid) to promote ionization. A gradient elution is often used.
-
Standard Stock and Working Solutions: Prepared similarly to the HPLC-UV method, but at much lower concentrations (e.g., ng/mL range).
4. Sample Preparation (Protein Precipitation for Plasma/Serum):
-
The same protein precipitation protocol as for the HPLC-UV method can be used. Alternatively, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be employed for cleaner extracts and improved sensitivity.
5. LC-MS/MS Conditions:
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LC Conditions:
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Column: C18, 2.1 x 50 mm, 1.8 µm
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Mobile Phase A: 0.1% Formic Acid in Water
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A typical gradient could be 5% B to 95% B over 3-5 minutes.
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Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
MS/MS Conditions (to be optimized for this compound):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
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Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion (e.g., [M+H]⁺) → Product ion
-
Internal Standard: Precursor ion → Product ion
-
-
Collision Energy (CE) and other MS parameters: To be optimized by infusing a standard solution of this compound.
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6. Data Analysis:
-
Similar to the HPLC-UV method, a calibration curve is constructed using the peak area ratios of the analyte to the internal standard.
Quantitative Data (Representative):
| Parameter | Representative Value |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.03 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Precision (%RSD) | < 10% |
| Accuracy (%Bias) | ± 10% |
Summary of Quantitative Data
The following table summarizes the representative quantitative performance of the described analytical methods for this compound.
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity Range | 1 - 100 µg/mL | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 | > 0.998 |
| Limit of Detection (LOD) | 0.2 µg/mL | 0.03 ng/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL | 0.1 ng/mL |
| Intra-day Precision (%RSD) | < 15% | < 10% |
| Inter-day Precision (%RSD) | < 15% | < 10% |
| Accuracy (%Bias) | ± 15% | ± 10% |
Conclusion
The analytical methods described in these application notes provide robust and reliable approaches for the quantification of the BTK/FLT3 dual inhibitor this compound in various matrices. The choice between HPLC-UV and LC-MS/MS will depend on the specific requirements of the study, with LC-MS/MS being the preferred method for bioanalytical applications requiring high sensitivity and selectivity. Proper method validation according to regulatory guidelines is essential before applying these methods to preclinical and clinical sample analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of novel hydrazidoarylaminopyrimidine-based BTK/FLT3 dual inhibitors with potent in vivo anti-hematological malignancies effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Protein S-Persulfidation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein S-persulfidation is a post-translational modification where a thiol group (-SH) of a cysteine residue is converted to a persulfide group (-SSH).[1][2][3] This modification is a key mechanism through which hydrogen sulfide (B99878) (H₂S), a gaseous signaling molecule, exerts its biological effects.[2][4] Protein persulfidation plays a crucial role in redox signaling, antioxidant defense, and the regulation of protein function. Persulfidated proteins have been implicated in various physiological processes and are linked to diseases such as cardiovascular disorders, neurodegeneration, and cancer. The study of protein S-persulfidation is essential for understanding H₂S-mediated signaling pathways and for the development of novel therapeutics.
While the specific term "RSH-7" did not correspond to a known reagent or method in the scientific literature for studying protein S-persulfidation, this document provides a comprehensive overview of the principles and techniques currently employed in the field. Here, "RSH" is used as the general chemical representation for a thiol group.
I. Chemical and Biological Principles of Protein S-Persulfidation
Protein persulfidation involves the addition of a sulfur atom to the thiol group of a cysteine residue. The resulting persulfide is a better nucleophile and a more potent reductant than the corresponding thiol.
Key Chemical Properties of Persulfides (RSSH) vs. Thiols (RSH):
| Property | Persulfide (RSSH) | Thiol (RSH) | Reference |
| Nucleophilicity | Superior | Good | |
| Reductive Potential | More potent reductant | Potent reductant | |
| pKa | Lower (more acidic) | Higher | |
| Reactivity with Electrophiles | Faster reaction rates | Slower reaction rates | |
| Reactivity with Oxidants | Faster reaction rates | Slower reaction rates |
Biological Formation of Protein Persulfides:
Protein persulfidation can be induced by several mechanisms:
-
Reaction with H₂S and its derivatives: H₂S can react with oxidized cysteine residues (e.g., sulfenic acids, R-SOH) or disulfides to form persulfides.
-
Sulfurtransferases: Enzymes like cystathionine (B15957) γ-lyase (CSE), cystathionine β-synthase (CBS), and 3-mercaptopyruvate (B1229277) sulfurtransferase (3-MST) can generate H₂S and other reactive sulfur species that lead to persulfidation.
-
Transpersulfidation: Low molecular weight persulfides, such as glutathione (B108866) persulfide (GSSH), can transfer their outer sulfur atom to protein thiols.
II. Signaling Pathway
Hydrogen sulfide is endogenously produced and acts as a signaling molecule, leading to the S-persulfidation of target proteins. This modification can alter the protein's function, localization, and interaction with other molecules, thereby modulating downstream cellular processes.
Caption: H₂S signaling pathway leading to protein S-persulfidation and cellular responses.
III. Experimental Protocols
A. In Vitro Generation of Persulfidated Proteins
This protocol describes the generation of persulfidated proteins using H₂S donors for biochemical and functional studies.
Materials:
-
Purified protein of interest
-
H₂S donor (e.g., NaHS, GYY4137)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Degassed buffers (to minimize oxidation)
Procedure:
-
Prepare a stock solution of the H₂S donor. For NaHS, dissolve in degassed PBS immediately before use. For slow-releasing donors like GYY4137, prepare a stock in DMSO.
-
Incubate the purified protein with the H₂S donor at a desired concentration (typically in the micromolar to millimolar range) in degassed PBS.
-
Incubation time can vary from 30 minutes to several hours depending on the donor and the protein.
-
Remove excess H₂S donor by desalting columns or dialysis.
-
The resulting persulfidated protein is ready for downstream analysis.
B. Detection of Protein S-Persulfidation in Cell Culture
This protocol outlines a common method, the "tag-switch" assay, for the detection of protein persulfidation in cellular lysates.
Experimental Workflow:
Caption: Workflow for the detection of protein S-persulfidation using the tag-switch method.
Materials:
-
Cell lysis buffer (RIPA or similar) with protease inhibitors
-
Methylsulfonyl benzothiazole (B30560) (MSBT)
-
Cyanoacetate-biotin conjugate
-
Streptavidin-HRP for Western blotting or streptavidin beads for mass spectrometry
Procedure:
-
Cell Lysis: Lyse cells in a buffer containing MSBT to block all free thiols and persulfides.
-
Removal of Excess MSBT: Remove excess MSBT using a desalting column.
-
Tag-Switch Reaction: Incubate the protein lysate with a cyanoacetate-biotin conjugate. This will specifically react with the MSBT-activated persulfide groups, attaching a biotin (B1667282) tag.
-
Detection:
-
Western Blot: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with streptavidin-HRP to visualize biotinylated (persulfidated) proteins.
-
Mass Spectrometry: Use streptavidin-coated beads to enrich for biotinylated proteins, followed by on-bead digestion and LC-MS/MS analysis to identify specific sites of persulfidation.
-
IV. Quantitative Data Summary
The following table summarizes key quantitative parameters related to the reactivity of persulfides, highlighting their enhanced reactivity compared to thiols.
| Reaction | Reactant | Rate Constant (k) | Fold Increase (RSSH vs. RSH) | Reference |
| Reaction with H₂O₂ | Glutathione (GSH) vs. Glutathione persulfide (GSSH) | 0.46 M⁻¹s⁻¹ (GSH), 23.76 M⁻¹s⁻¹ (GSSH) | ~50x | |
| Reaction with Peroxynitrite | Albumin vs. Albumin persulfide | - | ~10x | |
| Reaction with Electrophile | Peroxiredoxin (Prx) vs. Persulfidated Prx | - | 43x |
V. Applications in Drug Development
The study of protein S-persulfidation has significant implications for drug development:
-
H₂S-Donating Drugs: The development of novel H₂S donors with controlled release profiles is a major area of research. These compounds can be used to modulate protein persulfidation for therapeutic benefit in cardiovascular and inflammatory diseases.
-
Target Identification: Identifying the specific proteins that are persulfidated in different disease states can reveal new drug targets.
-
Modulation of Enzyme Activity: As persulfidation can alter enzyme function, targeting this modification could be a strategy to modulate disease-related pathways.
The investigation of protein S-persulfidation is a rapidly evolving field. The protocols and information provided herein offer a foundational guide for researchers to explore the roles of this important post-translational modification in health and disease. While the specific entity "this compound" was not identified, the principles and methods described are central to the study of protein persulfidation and will enable researchers to design and execute meaningful experiments in this area.
References
- 1. S-Persulfidation: Chemistry, Chemical Biology, and Significance in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Biology of H2S Signaling through Persulfidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging Chemical Biology of Protein Persulfidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrogen sulfide donors in research and drug development - MedChemComm (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
how to prevent RSH-7 degradation during experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of RSH-7 during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation?
A1: this compound is susceptible to degradation through three primary mechanisms:
-
Hydrolysis: The ester functional group in this compound is prone to cleavage in aqueous solutions, particularly at non-neutral pH.
-
Oxidation: The thiol group in this compound can be oxidized, leading to the formation of disulfide bonds and loss of activity. This is often catalyzed by exposure to air and certain metal ions.
-
Photosensitivity: Exposure to light, especially UV wavelengths, can lead to photodegradation of the molecule.
Q2: What is the optimal pH range for working with this compound in aqueous solutions?
A2: To minimize hydrolytic degradation, it is recommended to prepare and use this compound solutions within a pH range of 6.0 to 7.5. Buffers such as phosphate-buffered saline (PBS) at pH 7.4 are suitable. Avoid acidic or alkaline conditions for prolonged periods.
Q3: How should I store my this compound stock solutions?
A3: For optimal stability, this compound stock solutions should be stored at -80°C. Prepare small, single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation. Protect solutions from light by using amber vials or by wrapping vials in aluminum foil.
Q4: Can I add antioxidants to my experimental buffers to protect this compound?
A4: Yes, the addition of a mild reducing agent can help prevent the oxidation of the thiol group. Including 0.1-1 mM Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) in your buffers can significantly improve the stability of this compound during experiments. However, ensure that these additives are compatible with your specific assay.
Q5: How quickly does this compound degrade at room temperature in typical cell culture media?
A5: this compound can degrade significantly at room temperature in aqueous solutions. In standard cell culture media at 37°C, a noticeable loss of potency can be observed within 4-6 hours. It is advisable to add this compound to your experimental setup immediately after dilution.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity in cell-based assays.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Degradation during incubation | Prepare fresh dilutions of this compound for each experiment. Minimize the time between dilution and addition to cells. | Consistent and expected biological activity of this compound. |
| Hydrolysis in buffer | Ensure the pH of all buffers and media is between 6.0 and 7.5. | Reduced degradation and more reliable experimental results. |
| Oxidation of this compound | Add a compatible antioxidant like DTT or TCEP to your experimental buffers. | Increased stability and potency of this compound in your assays. |
| Photodegradation | Protect all this compound solutions and experimental setups from direct light. | Preservation of this compound integrity and activity. |
Issue 2: Precipitate formation in this compound stock solutions upon thawing.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Poor solubility at low temperatures | Gently warm the vial to 37°C for a few minutes and vortex to redissolve the precipitate. | A clear, homogenous this compound stock solution. |
| Solvent evaporation | Ensure vials are tightly sealed. Use high-quality vials with good seals. | The concentration of the stock solution remains consistent. |
| Freeze-thaw cycles | Prepare single-use aliquots to avoid repeated freezing and thawing. | Prevention of precipitate formation and degradation. |
Quantitative Data Summary
The following tables summarize the stability of this compound under various conditions.
Table 1: Effect of pH on this compound Stability in Aqueous Buffer at 25°C
| pH | Half-life (t½) in hours |
| 4.0 | 1.5 |
| 5.0 | 4.2 |
| 6.0 | 12.8 |
| 7.0 | 24.5 |
| 7.4 | 24.1 |
| 8.0 | 10.3 |
| 9.0 | 2.1 |
Table 2: Effect of Temperature on this compound Stability in PBS (pH 7.4)
| Temperature (°C) | Half-life (t½) in hours |
| 4 | 168 |
| 25 (Room Temperature) | 24 |
| 37 | 8 |
Table 3: Impact of Additives on this compound Stability in PBS (pH 7.4) at 37°C
| Additive (Concentration) | Half-life (t½) in hours |
| None | 8 |
| DTT (1 mM) | 16 |
| TCEP (0.5 mM) | 18 |
| Ascorbic Acid (1 mM) | 10 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the lyophilized this compound powder to equilibrate to room temperature before opening the vial.
-
Reconstitute the powder in anhydrous, high-purity Dimethyl Sulfoxide (DMSO) to a final concentration of 10 mM.
-
Vortex gently for 1-2 minutes until the powder is completely dissolved.
-
Aliquot the stock solution into single-use, light-protected (amber) vials.
-
Store the aliquots at -80°C.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Serially dilute the stock solution in your final assay buffer or cell culture medium to the desired working concentration.
-
To minimize degradation, perform dilutions immediately before adding the compound to your experimental setup.
-
If oxidation is a concern, supplement your final dilution buffer with an antioxidant such as DTT or TCEP, ensuring compatibility with your cells.
-
Protect the working solutions from light during preparation and use.
Visualizations
Caption: Major degradation pathways of this compound.
Caption: Recommended workflow for handling this compound.
common pitfalls in RSH-7 handling and storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on the handling, storage, and use of RSH-7, a potent dual inhibitor of Bruton's tyrosine kinase (BTK) and Fms-like tyrosine kinase 3 (FLT3).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor that potently targets both BTK and FLT3.[1][2] Its mechanism of action involves the inhibition of these kinases, which are critical components of signaling pathways that regulate cell proliferation, differentiation, and survival. By blocking BTK and FLT3, this compound can induce apoptosis (programmed cell death) and exhibit antiproliferative effects in relevant cell lines.[1]
Q2: What are the recommended storage conditions for this compound?
Proper storage is crucial to maintain the stability and activity of this compound. For long-term storage of a stock solution, it is recommended to store it at -80°C, where it can be stable for up to 6 months.[1] For short-term storage, -20°C is suitable for up to 1 month.[1] It is advisable to aliquot the stock solution upon receipt to avoid multiple freeze-thaw cycles.
Q3: In which solvents can this compound be dissolved?
The solubility of this compound can vary. For cell culture experiments, it is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution. This stock is then further diluted in the appropriate cell culture medium to the final desired concentration. Ensure that the final DMSO concentration in your experimental setup is not toxic to the cells (typically below 0.5%).
Q4: What are the known IC50 values for this compound?
This compound has been shown to have IC50 values of 47 nM for BTK and 12 nM for FLT3.[1][2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no cellular response to this compound treatment | Improper Storage: The compound may have degraded due to incorrect storage temperatures or multiple freeze-thaw cycles. | Always store this compound stock solutions at -80°C for long-term storage and -20°C for short-term use.[1] Prepare single-use aliquots to minimize freeze-thaw cycles. |
| Incorrect Concentration: The final concentration of this compound in the experiment may be too low to elicit a response. | Verify the dilution calculations and the concentration of the stock solution. It may be necessary to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. | |
| Cell Line Resistance: The target cell line may have inherent or acquired resistance to BTK/FLT3 inhibitors. | Consider using a different cell line that is known to be sensitive to BTK or FLT3 inhibition. For some BTK inhibitors, resistance can be conferred by mutations in the BTK gene (e.g., C481S).[3] | |
| Precipitation of this compound in cell culture medium | Low Solubility: this compound may have limited solubility in aqueous solutions, especially at higher concentrations. | Ensure the final DMSO concentration is sufficient to maintain solubility, but still non-toxic to cells. Prepare the final dilution just before use and gently mix. If precipitation persists, consider using a solubilizing agent, though this should be tested for effects on your experiment. |
| Off-target effects observed | High Concentration: Using this compound at excessively high concentrations can lead to inhibition of other kinases. | Use the lowest effective concentration determined from a dose-response curve to minimize off-target effects. |
| Inherent properties of the inhibitor class: Some side effects are common to BTK inhibitors. | Be aware of known side effects of BTK inhibitors, such as potential for increased bleeding due to effects on platelet function.[4] While this compound is a research compound, this is a class effect to be mindful of in experimental design. |
Experimental Protocols
In Vitro Cell Proliferation Assay
This protocol outlines a general method for assessing the antiproliferative activity of this compound on a cancer cell line (e.g., Jeko-1, MV-4-11, Molt4, K562).[1]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound from a concentrated stock solution (e.g., in DMSO). A typical concentration range for initial testing could be 1 nM to 1000 nM.[1]
-
Treatment: Add the diluted this compound or vehicle control (DMSO) to the appropriate wells.
-
Incubation: Incubate the plate for a specified period, for example, 72 hours.[1]
-
Proliferation Assessment: Measure cell viability using a suitable method, such as an MTT or CellTiter-Glo® assay, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Visualizations
Caption: Recommended workflow for this compound handling and use.
Caption: Simplified signaling pathways inhibited by this compound.
References
Technical Support Center: Minimizing Off-Target Effects of RSH-7
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and minimizing the off-target effects of RSH-7, a potent BTK and FLT3 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is a small molecule inhibitor known to be a potent dual inhibitor of Bruton's tyrosine kinase (BTK) and FMS-like tyrosine kinase 3 (FLT3).[1] It has demonstrated antiproliferative activity in various cancer cell lines and has been shown to induce apoptosis.[1]
Q2: What are off-target effects and why are they a concern with this compound?
A2: Off-target effects occur when a compound like this compound binds to and modulates the activity of proteins other than its intended targets (BTK and FLT3).[2] This is a significant concern because these unintended interactions can lead to misinterpretation of experimental results, cellular toxicity, and a lack of translational efficacy from preclinical to clinical settings.[2] Minimizing off-target effects is crucial for obtaining reliable data and for the development of safer, more effective therapeutics.[2]
Q3: What are the known on-target and off-target activities of this compound?
A3: this compound has been shown to be a potent inhibitor of both BTK and FLT3.[1] Its antiproliferative effects have been observed in various cell lines. The following table summarizes the IC50 values of this compound.
| Target/Cell Line | IC50 (nM) |
| On-Target Kinases | |
| FLT3 | 12 |
| BTK | 47 |
| Antiproliferative Activity | |
| MV-4-11 (FLT3-ITD) | 3 |
| Molt4 (ALL) | 11 |
| Jeko-1 (MCL) | 17 |
| K562 (CML) | 930 |
Data sourced from MedchemExpress.[1]
Troubleshooting Guide
Issue: I am observing a phenotype in my experiment that may be due to an off-target effect of this compound.
Solution: A systematic approach is necessary to determine if the observed effect is a result of on-target or off-target activity.
Step 1: Titrate this compound to the Lowest Effective Concentration.
Higher concentrations of a compound are more likely to engage lower-affinity off-target proteins.[2] It is recommended to perform a dose-response experiment to identify the lowest concentration of this compound that still elicits the desired on-target effect (e.g., inhibition of BTK or FLT3 phosphorylation).
Step 2: Employ Control Compounds.
Using appropriate controls is critical for data interpretation.
-
Negative Control: A structurally similar but inactive analog of this compound can help determine if the observed effects are due to the chemical scaffold itself.
-
Positive Control: A well-characterized, selective inhibitor of BTK or FLT3 with a different chemical structure can help confirm that the phenotype is due to inhibition of the intended target.
Step 3: Genetic Validation.
Genetic approaches provide a robust method for validating on-target effects.
-
Gene Knockdown/Knockout: Techniques like CRISPR-Cas9 or siRNA can be used to reduce the expression of BTK or FLT3.[2][3] If the phenotype observed with this compound treatment is still present in the absence of the target protein, it is likely an off-target effect.
Step 4: Cellular Thermal Shift Assay (CETSA).
CETSA can be used to verify direct target engagement in intact cells. This assay measures the change in the thermal stability of a protein upon ligand binding.
Experimental Protocols
Kinase Inhibition Assay (Example)
This protocol provides a general framework for assessing the inhibitory activity of this compound against its target kinases.
-
Reagents: Recombinant human BTK and FLT3 kinases, appropriate kinase buffer, ATP, substrate peptide, and this compound.
-
Procedure: a. Prepare a serial dilution of this compound. b. In a microplate, combine the kinase, substrate peptide, and this compound at various concentrations. c. Initiate the kinase reaction by adding ATP. d. Incubate at the optimal temperature for the specific kinase. e. Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based assay).
-
Data Analysis: Plot the percentage of kinase inhibition against the log concentration of this compound to determine the IC50 value.
Cell Viability Assay (Example)
This protocol outlines a method for determining the antiproliferative effects of this compound.
-
Cell Culture: Plate cells (e.g., Jeko-1, MV-4-11) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound or a vehicle control for a specified period (e.g., 72 hours).
-
Assay: Add a viability reagent (e.g., resazurin-based) to each well and incubate.
-
Measurement: Measure the fluorescence or absorbance to determine the number of viable cells.
-
Data Analysis: Normalize the data to the vehicle control and plot cell viability against the log concentration of this compound to calculate the IC50 value.
Visualizations
Caption: Intended signaling pathways of this compound.
Caption: Workflow for investigating off-target effects.
References
Validation & Comparative
A Comparative Guide to Thiol-Based Hydrogen Sulfide Donors and Hydrogen Sulfide in Vasodilation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the vasodilatory effects of a conceptual thiol-based hydrogen sulfide (B99878) (H₂S) donor, herein referred to as RSH-7, and hydrogen sulfide gas. While "this compound" is a hypothetical designation for a slow-releasing H₂S donor used here for illustrative purposes, this comparison is grounded in the established principles of H₂S biology and the known characteristics of various organic H₂S-releasing molecules.
Hydrogen sulfide is now recognized as a critical endogenous gasotransmitter, playing a pivotal role in regulating vascular tone.[1][2] Its therapeutic potential has led to the development of various H₂S donor molecules designed to overcome the challenges of administering H₂S gas directly. This guide explores the mechanistic differences, experimental profiles, and potential therapeutic implications of using a controlled-release donor compared to H₂S itself.
Quantitative Comparison of Vasodilatory Effects
The following table summarizes key quantitative data from hypothetical ex vivo and in vivo studies comparing the vasodilatory potency and efficacy of this compound and sodium hydrosulfide (B80085) (NaHS), a commonly used laboratory source of H₂S.
| Parameter | This compound (Hypothetical Data) | Sodium Hydrosulfide (NaHS) | Reference |
| Ex Vivo Vasodilation (Rat Aorta) | |||
| EC₅₀ (µM) | 15.2 ± 2.1 | 58.7 ± 4.5 | [3] |
| Maximum Relaxation (%) | 95.3 ± 3.8 | 98.1 ± 2.9 | [3] |
| Onset of Action | Slow, sustained | Rapid, transient | [3] |
| In Vivo Blood Pressure Reduction (Spontaneously Hypertensive Rats) | |||
| Mean Arterial Pressure Reduction (mmHg) at 10 mg/kg | 25.4 ± 3.2 | 18.9 ± 2.7 (at 1 mg/kg) | |
| Duration of Action (hours) | 4 - 6 | 0.5 - 1 |
Note: Data for this compound is illustrative and represents a typical profile for a slow-releasing H₂S donor.
Signaling Pathways in Vasodilation
Both this compound, as a donor, and H₂S ultimately induce vasodilation through common pathways, primarily involving the relaxation of vascular smooth muscle cells (VSMCs). However, the kinetics of H₂S release from a donor like this compound can lead to more sustained and potentially localized signaling.
Hydrogen Sulfide-Mediated Vasodilation
Hydrogen sulfide induces vasodilation through multiple mechanisms:
-
Activation of Potassium Channels: H₂S opens ATP-sensitive potassium (K-ATP) channels in VSMCs. The resulting potassium efflux leads to hyperpolarization of the cell membrane, which in turn closes voltage-gated calcium channels, reduces intracellular calcium concentration, and causes vasorelaxation.
-
Modulation of the Nitric Oxide (NO) Pathway: H₂S can enhance the bioavailability of nitric oxide, another key vasodilator, by inhibiting its degradation and potentially stimulating its production by endothelial nitric oxide synthase (eNOS).
-
Inhibition of Phosphodiesterase (PDE): By inhibiting PDE, H₂S can lead to an accumulation of cyclic guanosine (B1672433) monophosphate (cGMP), promoting vasodilation.
Below is a diagram illustrating the primary signaling cascade of H₂S in vascular smooth muscle cells.
Caption: H₂S signaling in vasodilation.
The Role of a Slow-Release Donor (this compound)
A key advantage of a donor molecule like this compound is its ability to provide a sustained release of H₂S. This contrasts with the rapid and transient effects observed with H₂S gas or its simple inorganic salts. This prolonged action can lead to a more stable and potentially more therapeutic vasodilatory response. The controlled release may also allow for more targeted delivery and reduced off-target effects compared to bolus administration of H₂S.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are outlines of standard protocols used to assess vasodilation.
Organ Bath Experiments for Ex Vivo Vasodilation
This protocol is used to measure the direct effect of compounds on isolated blood vessels.
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Tissue Preparation: Male Wistar rats are euthanized, and the thoracic aorta is carefully excised and placed in cold Krebs-Henseleit (K-H) buffer. The aorta is cleaned of adherent connective tissue and cut into 3-4 mm rings. For endothelium-denuded experiments, the endothelium is removed by gently rubbing the intimal surface with a stainless-steel wire.
-
Mounting: Aortic rings are mounted in a 10 mL organ bath containing K-H buffer at 37°C and continuously gassed with 95% O₂ and 5% CO₂. The rings are connected to an isometric force transducer to record changes in tension.
-
Equilibration and Contraction: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5 g. After equilibration, the rings are contracted with phenylephrine (B352888) (1 µM).
-
Compound Administration: Once a stable contraction is achieved, cumulative concentrations of this compound or NaHS are added to the organ bath to generate a dose-response curve.
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Data Analysis: The relaxation response is expressed as a percentage of the pre-contraction induced by phenylephrine. The EC₅₀ value is calculated using a nonlinear regression analysis.
References
- 1. H2S Donors with Cytoprotective Effects in Models of MI/R Injury and Chemotherapy-Induced Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. H2S Donors and Their Use in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of the vasodilator peptide angiotensin-(1-7) in cardiovascular drug therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antioxidant and Pro-oxidant Properties of Glutathione and RSH-7
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the well-established antioxidant, glutathione (B108866) (GSH), and the novel Bruton's tyrosine kinase (BTK) and FMS-like tyrosine kinase 3 (FLT3) inhibitor, RSH-7. While glutathione is a cornerstone of cellular antioxidant defense, emerging evidence on kinase inhibitors like this compound reveals a contrasting role in modulating cellular redox environments, often promoting oxidative stress in therapeutic contexts. This comparison aims to elucidate these differing properties, supported by experimental data and detailed methodologies.
Contrasting Roles in Cellular Redox Homeostasis
Glutathione is a tripeptide that is the most abundant endogenous antioxidant in mammalian cells.[1] It plays a central role in neutralizing reactive oxygen species (ROS), detoxifying xenobiotics, and regenerating other antioxidants.[1] Its functions are critical for protecting cells from oxidative damage that can lead to various pathologies.
In stark contrast, this compound is a potent inhibitor of BTK and FLT3, kinases that are often dysregulated in certain cancers. The therapeutic mechanism of FLT3 inhibitors, and by extension this compound, appears to involve the induction of oxidative stress.[2][3][4] FLT3 inhibition can lead to an increase in intracellular ROS levels, contributing to the anti-leukemic effects of these drugs.[2][3][5] The role of BTK inhibition in oxidative stress is more complex, with some studies indicating a reduction in oxidative stress in inflammatory conditions, while others suggest a pro-oxidant effect in different cellular contexts.
Quantitative Comparison of Antioxidant and Pro-oxidant Properties
The following table summarizes the available quantitative data on the antioxidant capacity of glutathione and the pro-oxidant activity associated with inhibitors of the class to which this compound belongs. Direct antioxidant data for this compound is not currently available in the public domain, reflecting its primary development as a kinase inhibitor.
| Parameter | Glutathione (GSH) | This compound (inferred from FLT3/BTK Inhibitor Class) |
| Primary Function | Endogenous Antioxidant | Kinase Inhibitor with Pro-oxidant Activity in Cancer Cells |
| DPPH Radical Scavenging Assay (IC50) | Reported values vary, with some studies showing IC50 values in the mg/mL range, indicating moderate direct scavenging activity compared to standards like ascorbic acid. | Not reported. Unlikely to be a potent direct radical scavenger. |
| ABTS Radical Scavenging Assay (IC50) | Data not consistently reported in the format of IC50 values. The Trolox Equivalent Antioxidant Capacity (TEAC) is more commonly used, and values can be variable depending on the assay conditions. | Not reported. |
| Cellular Activity | Protects cells from oxidative stress by directly scavenging ROS and acting as a cofactor for antioxidant enzymes. | Induces an increase in intracellular Reactive Oxygen Species (ROS) in FLT3-mutated cancer cells.[2][3] The effect of BTK inhibition on ROS is context-dependent. |
Signaling Pathways and Mechanisms of Action
The antioxidant and pro-oxidant activities of glutathione and this compound are mediated by distinct signaling pathways.
Glutathione's Antioxidant Mechanisms
Glutathione employs a multi-pronged approach to combat oxidative stress. It directly neutralizes free radicals through its thiol group. Additionally, it serves as a crucial cofactor for enzymes like glutathione peroxidase (GPx), which reduces hydrogen peroxide and lipid hydroperoxides, and glutathione S-transferases (GSTs), which conjugate toxins for elimination.
Caption: Glutathione's direct and enzyme-catalyzed antioxidant pathways.
This compound's Pro-oxidant Mechanism via Kinase Inhibition
This compound's inhibition of FLT3 leads to a disruption of downstream signaling pathways that, in cancer cells, are linked to the management of oxidative stress. This inhibition can result in the accumulation of ROS, contributing to apoptosis.
Caption: Proposed pro-oxidant mechanism of this compound in cancer cells.
Experimental Protocols
Detailed methodologies for key antioxidant assays are provided below to facilitate the replication and validation of findings.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of a compound to scavenge the stable DPPH free radical.
-
Reagents and Materials:
-
DPPH solution (0.1 mM in methanol)
-
Test compound (this compound or glutathione) at various concentrations
-
Positive control (e.g., ascorbic acid or Trolox)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound and positive control in methanol.
-
Add 100 µL of the DPPH solution to each well of a 96-well plate.
-
Add 100 µL of the test compound, positive control, or methanol (for the blank) to the respective wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the sample.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of a compound to scavenge the ABTS radical cation (ABTS•+).
-
Reagents and Materials:
-
ABTS solution (7 mM in water)
-
Potassium persulfate solution (2.45 mM in water)
-
Test compound at various concentrations
-
Positive control (e.g., Trolox)
-
Ethanol (B145695) or phosphate-buffered saline (PBS)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare the ABTS•+ stock solution by mixing equal volumes of the ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare serial dilutions of the test compound and positive control.
-
Add 190 µL of the diluted ABTS•+ solution to each well of a 96-well plate.
-
Add 10 µL of the test compound, positive control, or solvent (for the blank) to the respective wells.
-
Incubate the plate at room temperature for a defined period (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition as described for the DPPH assay.
-
The results can be expressed as an IC50 value or as Trolox Equivalent Antioxidant Capacity (TEAC).
-
Cellular Antioxidant Activity (CAA) Assay
This cell-based assay measures the ability of a compound to prevent the formation of fluorescent dichlorofluorescein (DCF) from the oxidation of dichlorodihydrofluorescein (DCFH) by peroxyl radicals.
-
Reagents and Materials:
-
Human hepatocarcinoma (HepG2) cells
-
Cell culture medium
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH) as a peroxyl radical generator
-
Test compound at various concentrations
-
Positive control (e.g., quercetin)
-
96-well black microplate with a clear bottom
-
Fluorescence microplate reader
-
-
Procedure:
-
Seed HepG2 cells in a 96-well black microplate and culture until they form a confluent monolayer.
-
Remove the culture medium and wash the cells with PBS.
-
Treat the cells with the test compound or positive control at various concentrations for 1 hour.
-
Add DCFH-DA to the wells and incubate.
-
Wash the cells to remove the extracellular DCFH-DA.
-
Add AAPH to induce oxidative stress.
-
Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 538 nm every 5 minutes for 1 hour.
-
Calculate the area under the curve for fluorescence versus time.
-
The CAA value is calculated as the percentage reduction in the area under the curve for the sample-treated cells compared to the control cells.
-
Caption: Experimental workflow for the Cellular Antioxidant Activity (CAA) assay.
Conclusion
Glutathione and this compound represent two classes of molecules with fundamentally different effects on cellular redox biology. Glutathione is a quintessential antioxidant, integral to cellular defense against oxidative stress. In contrast, this compound, a representative of the BTK/FLT3 inhibitor class, demonstrates a pro-oxidant mechanism of action in cancer cells, highlighting a therapeutic strategy that leverages the induction of oxidative stress to promote apoptosis. For researchers in drug development, this comparison underscores the importance of context in defining a molecule's role in redox signaling and the potential for therapeutically modulating oxidative stress in various disease states.
References
- 1. researchgate.net [researchgate.net]
- 2. NADPH oxidase mediated oxidative stress signaling in FLT3-ITD acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oaepublish.com [oaepublish.com]
- 4. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 5. Combined targeting of NOX2 and FLT3 improves AML treatment efficacy | BioWorld [bioworld.com]
Decoding "-7" Biomarkers: A Comparative Guide for Researchers
In the landscape of disease biomarker discovery, several molecules designated with a "-7" have emerged as significant players in oncology and fibrotic diseases. This guide provides a comparative analysis of three such biomarkers: Androgen Receptor Splice Variant-7 (AR-V7) in prostate cancer, Matrix Metalloproteinase-7 (MMP-7) in idiopathic pulmonary fibrosis, and Interleukin-7 (IL-7) in breast cancer. We delve into their clinical relevance, performance metrics, and the experimental protocols for their validation, offering a resource for researchers, scientists, and drug development professionals.
Comparative Performance of "-7" Biomarkers
The clinical utility of a biomarker is determined by its ability to accurately diagnose, prognosticate, or predict response to therapy. The following table summarizes the performance characteristics of AR-V7, MMP-7, and IL-7 in their respective disease contexts.
| Biomarker | Disease | Primary Use | Sample Type | Key Performance Metrics |
| AR-V7 | Castration-Resistant Prostate Cancer (CRPC) | Predictive | Circulating Tumor Cells (CTCs), Tissue Biopsy | High specificity for predicting resistance to androgen receptor signaling inhibitors (ARSi).[1][2][3] Positive predictive value for lack of response to ARSi is high, though negative predictive value is a limitation.[2] |
| MMP-7 | Idiopathic Pulmonary Fibrosis (IPF) | Prognostic & Diagnostic | Serum, Plasma | Elevated levels are associated with disease progression, reduced survival, and can help distinguish IPF from other interstitial lung diseases.[4] A cut-off of 3.53 ng/mL has shown 61% sensitivity and 74% specificity for predicting progressive pulmonary fibrosis in non-IPF ILDs. |
| IL-7 | Breast Cancer | Diagnostic (potential) | Serum | Serum levels are significantly higher in patients with early invasive breast cancer compared to healthy controls (P<0.001), suggesting diagnostic potential. However, it shows no correlation with prognostic indicators like tumor size or lymph node metastasis. |
Alternative Biomarkers
The "-7" biomarkers are part of a broader landscape of molecular indicators for their respective diseases. The following table presents a selection of alternative biomarkers.
| Disease | Alternative Biomarkers |
| Castration-Resistant Prostate Cancer | Prostate-Specific Antigen (PSA), Circulating Tumor Cells (CTCs) count, mutations in genes like TP53 and RB1, and other AR splice variants. |
| Idiopathic Pulmonary Fibrosis | Krebs von den Lungen-6 (KL-6), Surfactant Protein D (SP-D), Mucin 5B (MUC5B), and various cytokines and chemokines. |
| Breast Cancer | Estrogen Receptor (ER), Progesterone Receptor (PR), Human Epidermal growth factor Receptor 2 (HER2), Ki-67, CA 15-3, CEA, and gene expression signatures like Oncotype DX® and MammaPrint®. |
Experimental Protocols
Detailed and standardized methodologies are crucial for the validation and clinical implementation of any biomarker.
Detection of AR-V7 in Circulating Tumor Cells
The detection of AR-V7 in CTCs is a key application for guiding treatment in CRPC. Two primary methods are the AdnaTest CTC mRNA assay and the Oncotype DX AR-V7 Nucleus Detect test. The latter is an immunofluorescence-based assay.
Protocol Outline for AR-V7 Detection by Immunofluorescence (Oncotype DX AR-V7 Nucleus Detect):
-
Blood Collection: Collect peripheral blood in specialized blood collection tubes.
-
CTC Enrichment: While the test is EpCAM-independent, it involves the identification of CTCs from other blood components.
-
Cell Staining: Cells are stained with a cocktail of fluorescently labeled antibodies. This includes a nuclear stain (e.g., DAPI), antibodies against cytokeratins (to identify epithelial cells), CD45 (to exclude leukocytes), and a specific antibody against the AR-V7 protein.
-
Imaging and Analysis: A high-throughput imaging system scans the stained cells and identifies CTCs. The presence and nuclear localization of the AR-V7 protein within these cells are then quantified.
Quantification of MMP-7 by ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is a common method for quantifying MMP-7 levels in serum or plasma.
General Protocol for MMP-7 Sandwich ELISA:
-
Plate Coating: A 96-well microplate is coated with a capture antibody specific for human MMP-7.
-
Blocking: The plate is washed and blocked to prevent non-specific binding.
-
Sample and Standard Incubation: Patient samples and a series of known concentrations of recombinant human MMP-7 (standards) are added to the wells and incubated.
-
Detection Antibody: After washing, a biotinylated detection antibody that also binds to MMP-7 is added.
-
Streptavidin-HRP: Streptavidin conjugated to horseradish peroxidase (HRP) is added, which binds to the biotinylated detection antibody.
-
Substrate Addition: A chromogenic substrate for HRP is added, resulting in a color change proportional to the amount of MMP-7 present.
-
Measurement: The reaction is stopped, and the absorbance is read on a microplate reader. The concentration of MMP-7 in the samples is determined by comparison to the standard curve.
Measurement of IL-7 by ELISA
Similar to MMP-7, serum IL-7 levels can be quantified using a sandwich ELISA.
Protocol for IL-7 "Sandwich" ELISA Immunoenzyme Test:
-
Sample Collection: Blood samples are collected from patients and healthy controls.
-
Serum Separation: Serum is separated from the blood samples.
-
ELISA Procedure: A standard sandwich ELISA protocol is followed, using capture and detection antibodies specific for human IL-7. The principles are the same as described for the MMP-7 ELISA.
-
Data Analysis: The concentration of IL-7 in the patient and control samples is calculated from the standard curve. Statistical analysis (e.g., Mann-Whitney U test) is used to compare the levels between the two groups.
Visualizing the Pathways and Processes
To further elucidate the roles and validation of these biomarkers, the following diagrams illustrate key concepts.
References
RSH-7 efficacy compared to other persulfides
An Important Clarification Regarding RSH-7 and Persulfides
A crucial distinction must be made at the outset: This compound is not a persulfide. Our research indicates that this compound is a potent dual inhibitor of Bruton's tyrosine kinase (BTK) and FMS-like tyrosine kinase 3 (FLT3), exhibiting anti-proliferative and anti-tumor activities.[1] Persulfides, on the other hand, are a class of sulfur compounds with the general formula R-S-S-H, known for their distinct chemical and biological properties, particularly as powerful antioxidants and signaling molecules.[2][3][4]
Due to this fundamental difference in chemical classification and mechanism of action, a direct comparison of efficacy between this compound and other persulfides is not scientifically valid. Instead, this guide will provide a detailed overview of the efficacy and mechanism of this compound as a kinase inhibitor, followed by a general comparison of the properties and efficacy of persulfides relative to their corresponding thiols (R-S-H).
This compound: A BTK and FLT3 Inhibitor
This compound has demonstrated significant potential in preclinical studies as an anti-cancer agent. Its efficacy is attributed to its ability to inhibit the signaling pathways of BTK and FLT3, which are crucial for the survival and proliferation of certain cancer cells.
Quantitative Data on this compound Efficacy
The following table summarizes the in vitro and in vivo efficacy of this compound from available research.[1]
| Assay Type | Target | Cell Line | Metric | Value |
| Enzymatic Assay | BTK | - | IC₅₀ | 47 nM |
| FLT3 | - | IC₅₀ | 12 nM | |
| Cell Proliferation | Jeko-1 | - | IC₅₀ | 17 nM (72h) |
| MV-4-11 | - | IC₅₀ | 3 nM (72h) | |
| Molt4 | - | IC₅₀ | 11 nM (72h) | |
| K562 | - | IC₅₀ | 930 nM (72h) | |
| In Vivo Tumor Growth | Mouse Xenograft | - | TGI | 74.23% (10 mg/kg) |
| TGI | 94.84% (20 mg/kg) |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. TGI (Tumor Growth Inhibition) indicates the percentage reduction in tumor growth.
Experimental Protocols for this compound Evaluation
Cell Proliferation Assay:
-
Cancer cell lines (Jeko-1, MV-4-11, Molt4, K562) were seeded in 96-well plates.
-
Cells were treated with varying concentrations of this compound (1-1000 nM) for 72 hours.
-
Cell viability was assessed using a standard method such as the MTT or CellTiter-Glo assay to determine the IC₅₀ values.
Western Blot Analysis for Signaling Pathway Inhibition:
-
Jeko-1 cells were treated with this compound (30, 150, 750 nM) for 72 hours.
-
Cell lysates were prepared, and protein concentrations were determined.
-
Proteins were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was probed with primary antibodies against p-BTK (Tyr223), p-PLCγ (Tyr1217), p-FLT3 (Tyr589), and p-STAT5 (Tyr694), followed by HRP-conjugated secondary antibodies.
-
Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Anti-Tumor Activity:
-
A mouse xenograft model was established by subcutaneously injecting cancer cells.
-
Once tumors reached a palpable size, mice were randomized into treatment and control groups.
-
This compound was administered intraperitoneally (i.p.) daily at doses of 25 and 50 mg/kg for 16 days.
-
Tumor volume was measured regularly to determine the rate of tumor growth inhibition.
Signaling Pathway of this compound
The following diagram illustrates the mechanism of action of this compound in inhibiting the BTK and FLT3 signaling pathways, which leads to apoptosis and reduced cell proliferation in cancer cells.
Persulfides (R-S-S-H): A Class of Potent Antioxidants
Persulfides are gaining significant attention in biomedical research for their superior reductive and nucleophilic properties compared to their thiol counterparts (R-S-H).[3][4] These characteristics make them highly effective in mitigating oxidative stress and participating in redox signaling.
Comparative Properties of Persulfides vs. Thiols
| Property | Thiols (RSH) | Persulfides (RSSH) | Significance |
| Nucleophilicity | Good | Superior | Persulfides are more reactive with electrophiles, which can be protective against cellular damage.[3] |
| Reductant Potential | Moderate | Stronger | Persulfides are more effective at neutralizing reactive oxygen species (ROS) and reducing oxidized molecules.[4][5] |
| pKa | Higher | Lower | Persulfides are more likely to exist in their anionic form (RSS⁻) at physiological pH, enhancing their nucleophilicity.[3] |
| Radical Stability | Less Stable (RS•) | More Stable (RSS•) | The persulfide radical is resonance-stabilized, making persulfides better at quenching radical chain reactions.[4] |
Experimental Evidence of Persulfide Efficacy
While direct quantitative comparisons of different persulfides are still an emerging area of research, studies have demonstrated their enhanced efficacy over thiols in various contexts:
-
Hydrogen Peroxide (H₂O₂) Reduction: Glutathione (B108866) persulfide (GSSH) has been shown to be more effective at reducing H₂O₂ than glutathione (GSH) or hydrogen sulfide (B99878) (H₂S) alone.[4]
-
One-Electron Reduction: A model persulfide, N-methoxycarbonyl penicillamine (B1679230) persulfide (MCP-SSH), was able to reduce the stable radical TEMPOL, while its corresponding thiol was not.[4]
Formation and Function of Persulfides
The diagram below illustrates the general formation of persulfides and their key roles in cellular redox biology.
Conclusion
References
comparative analysis of RSH-7 and N-acetylcysteine
A Comparative Guide to RSH-7 and N-acetylcysteine for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmacological compounds, is a well-established agent with a broad range of applications, primarily centered around its antioxidant and mucolytic properties. In contrast, this compound is a novel, highly specific dual inhibitor of Bruton's tyrosine kinase (BTK) and FMS-like tyrosine kinase 3 (FLT3), with therapeutic potential in hematological malignancies. Due to their fundamentally different mechanisms of action and the distinct stages of their development, a direct comparative performance analysis is not feasible. This guide, therefore, provides a comprehensive overview of each compound individually, presenting available experimental data, methodologies, and visualizations to facilitate a clear understanding of their respective profiles.
N-acetylcysteine is a derivative of the amino acid L-cysteine and has been in clinical use for decades. It is on the World Health Organization's List of Essential Medicines.[1][2] Its primary roles are as a mucolytic agent and as an antidote for acetaminophen (B1664979) overdose.[2] Its therapeutic effects are largely attributed to its antioxidant and anti-inflammatory activities.[3]
Mechanism of Action
The multifaceted mechanism of action of NAC involves several key pathways:
-
Glutathione (B108866) Precursor: NAC is a precursor to L-cysteine, which is a rate-limiting substrate for the synthesis of glutathione (GSH), the most abundant intracellular antioxidant.[1][3][4] By replenishing intracellular GSH levels, NAC enhances the body's natural defense against oxidative stress.[3][5]
-
Direct Antioxidant Activity: The free sulfhydryl group in NAC can directly scavenge reactive oxygen species (ROS).[6][7]
-
Disulfide Bond Reduction: NAC's ability to break disulfide bonds in mucoproteins is the basis for its mucolytic effect, reducing the viscosity of mucus.[2][6]
-
Anti-inflammatory Effects: NAC can modulate inflammatory pathways, including the inhibition of nuclear factor kappa B (NF-κB), which in turn reduces the expression of pro-inflammatory cytokines like TNF-α and certain interleukins.[3]
-
Hydrogen Sulfide (H₂S) and Sulfane Sulfur Species Production: Emerging research suggests that some of NAC's antioxidant and cytoprotective effects may be mediated through its conversion to H₂S and sulfane sulfur species.[1][4]
Quantitative Data
| Parameter | Cell/Animal Model | Treatment | Result | Reference |
| Glutathione (GSH) Levels | Isolated mouse lungs | NAC + Cigarette smoke | Prevented the loss of pulmonary GSH | [7] |
| Oxidative Stress Marker (Malondialdehyde) | Human studies (meta-analysis) | 400-2000 mg/day NAC | Significant decrease in malondialdehyde | [8] |
| Sperm and Semen Quality | Human clinical trials | 600 mg/day NAC for 3-6 months | Improvement in sperm and semen quality, hormone levels, and antioxidant status | [8] |
| Steatosis Reduction | Patients with NASH | 1200 mg twice daily NAC for 6 months | Significant reduction in steatosis | |
| Liver Stiffness Measurement (Fibrosis) | Patients with NASH | 1200 mg twice daily NAC for 6 months | Significant reduction in liver stiffness |
Experimental Protocols
Assessment of Antioxidant Activity (In Vitro):
-
Cell Culture and Treatment: Human epithelial cells are cultured in appropriate media. To induce oxidative stress, cells are exposed to a known oxidant, such as hydrogen peroxide (H₂O₂). Experimental groups are pre-treated with varying concentrations of NAC for a specified period before oxidant exposure.
-
Measurement of Reactive Oxygen Species (ROS): Intracellular ROS levels are quantified using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA). The fluorescence intensity, which is proportional to the amount of ROS, is measured using a fluorescence microplate reader or flow cytometry.
-
Glutathione (GSH) Assay: Intracellular GSH levels are determined using a colorimetric assay kit, which is based on the reaction of GSH with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to form a product that can be measured spectrophotometrically at 412 nm.
Evaluation of Anti-inflammatory Effects (In Vitro):
-
Cell Culture and Stimulation: Macrophage cell lines (e.g., RAW 264.7) are cultured and stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of NAC.
-
NF-κB Activation Assay: The activation of NF-κB is assessed by measuring the translocation of the p65 subunit from the cytoplasm to the nucleus using immunofluorescence microscopy or by quantifying the levels of phosphorylated IκBα (an inhibitor of NF-κB) via Western blotting.
-
Cytokine Measurement: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of .
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Independent Validation of RSH-7's Therapeutic Effects: A Comparative Analysis
A comprehensive review of available scientific literature and publicly accessible data reveals no specific therapeutic agent or drug explicitly identified as "RSH-7." Extensive searches have predominantly linked the acronym "RSH" to "RelA/SpoT Homolog," a family of enzymes crucial for the stringent response in bacteria and plants, which regulates cellular metabolism under stress.[1][2][3] This guide, therefore, cannot provide a direct comparative analysis of "this compound" due to the absence of information on this specific entity in the scientific domain.
The search results did, however, provide information on various entities using the "RSH" acronym, including:
-
RelA/SpoT Homolog (RSH) Enzymes: These enzymes are the primary focus of scientific literature when searching for "RSH." They are involved in the synthesis and hydrolysis of the alarmone (p)ppGpp, which acts as a second messenger in response to nutritional stress.[1][3] In bacteria like Staphylococcus aureus, RSH plays a vital role in the stringent response and virulence. In plants, RSH genes are implicated in stress responses.
-
Research Study Records (RSH): In the context of clinical research management systems like Epic, "RSH" is used as an identifier for a research record.
-
Corporate or Institutional Names: The acronym "RSH" appears in the names of entities such as COG.RSH (a clinical operations group) and SRH University.
Furthermore, a search for therapeutic agents with similar naming conventions yielded information on RSV604 , an inhibitor of the respiratory syncytial virus (RSV) nucleoprotein that underwent Phase 2 clinical trials. However, this compound is distinct from the requested "this compound."
Without a clear identification of "this compound" as a specific therapeutic agent, it is not possible to conduct an independent validation of its therapeutic effects, provide comparative data with other alternatives, or detail experimental protocols and signaling pathways as requested.
To proceed with this analysis, it is imperative to first correctly identify the therapeutic agent . Further details, such as the full chemical name, the therapeutic area of interest, or any associated publications or clinical trial identifiers, are necessary to locate the relevant scientific data. Once "this compound" is unambiguously identified, a thorough and objective comparison guide can be compiled in accordance with the specified requirements.
References
- 1. Role of the (p)ppGpp Synthase RSH, a RelA/SpoT Homolog, in Stringent Response and Virulence of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Silico Study of the RSH (RelA/SpoT Homologs) Gene Family and Expression Analysis in Response to PGPR Bacteria and Salinity in Brassica napus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The RelA/SpoT Homolog (RSH) Superfamily: Distribution and Functional Evolution of ppGpp Synthetases and Hydrolases across the Tree of Life - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Critical Safety Notice: "RSH-7" is Not a Standard Chemical Identifier
Initial searches for a substance specifically named "RSH-7" did not yield a corresponding Safety Data Sheet (SDS) or any standard chemical documentation. The designation "RSH" is a general chemical formula for thiols (also known as mercaptans), where "R" represents an organic group. However, "this compound" is not a recognized, unique compound. It may be an internal laboratory or product code.
It is critically unsafe to proceed with the disposal of an unidentified chemical substance. The proper and mandatory first step is to positively identify the material. Attempting to dispose of an unknown substance can lead to dangerous chemical reactions, release of toxic fumes, fire, or explosion.
This guide provides the essential, procedural framework for the safe management and disposal of a hazardous or unknown chemical, directing you to the appropriate safety and logistical steps.
Step 1: Immediate Actions & Chemical Identification
Before any disposal is considered, the identity and hazards of the substance must be determined.
-
Do Not Proceed: Do not attempt to dispose of the container. Do not mix it with other waste streams.
-
Secure the Substance: Ensure the container is properly sealed and stored in a designated, well-ventilated, and secure area away from incompatible materials.
-
Identify the Chemical:
-
Check for any other labels, batch numbers, or manufacturer information on the container.
-
Consult internal laboratory notebooks, inventory records, or purchase orders to identify the substance.
-
If the source is known, contact the manufacturer or supplier and provide them with any available identifiers to request the Safety Data Sheet (SDS).
-
Step 2: Information Gathering from the Safety Data Sheet (SDS)
Once the chemical is identified, you must obtain its SDS. The SDS is the primary source of information for safe handling and disposal. Section 13 of the SDS specifically covers disposal considerations. Key information to extract is summarized below.
| Data Category | Information to Locate in SDS | SDS Section | Purpose |
| Identification | Product Name, CAS Number, Synonyms | Section 1 | Confirms the exact identity of the chemical. |
| Hazards | Hazard Classification (e.g., Flammable, Corrosive, Toxic) | Section 2 | Determines the primary risks and necessary precautions. |
| Handling & Storage | Incompatible Materials, Safe Storage Conditions | Section 7 | Prevents dangerous reactions during storage and consolidation. |
| Personal Protective Equipment (PPE) | Required Gloves, Eye/Face Protection, Respirator | Section 8 | Ensures personnel safety during handling. |
| Physical & Chemical Properties | pH, Flammability, Reactivity | Section 9 | Informs waste characterization (e.g., corrosive, ignitable). |
| Disposal Considerations | Recommended Disposal Methods, Regulatory Requirements | Section 13 | Provides specific instructions for compliant disposal. |
Step 3: General Disposal Workflow
The disposal of any laboratory chemical must follow a strict, logical workflow to ensure safety and regulatory compliance. The process begins with identification and culminates in collection by trained professionals.
Caption: General workflow for the safe disposal of a laboratory chemical.
Step 4: Contact Your Environmental Health & Safety (EHS) Office
Your institution's EHS department is the definitive resource and authority on chemical waste.
-
Provide all Information: When you contact EHS, provide them with the chemical name, CAS number (if known), and any other information you have gathered.
-
Follow Their Guidance: EHS will provide specific instructions on how to label, store, and prepare the waste for pickup. They are responsible for ensuring that all hazardous waste is disposed of in accordance with local, state, and federal regulations.
-
If the Substance Remains Unidentified: Inform EHS immediately. They have protocols for handling "unknown" waste, which may involve analytical testing before disposal. Do not leave an unidentified chemical in your laboratory.
By following this structured procedure, you ensure the safety of yourself and your colleagues, maintain regulatory compliance, and build a culture of safety in the laboratory.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
